Ortho-Chlorophenyl vs. Meta- and Para-Chlorophenyl Regioisomers: Physicochemical Property Differentiation
The ortho-chlorophenylthio substitution in the target compound creates a distinct conformational and electronic profile compared to the meta-chloro (CAS 646510-34-1) and para-chloro (CAS 646510-36-3) regioisomers. While all three regioisomers share the same molecular formula (C₁₁H₆Cl₂N₄S) and exact mass (295.969 Da), the ortho-substitution introduces steric hindrance that restricts rotation around the C–S bond, thereby reducing conformational flexibility relative to the meta and para analogs [1]. This restricted rotation may translate into differential target binding kinetics, a phenomenon documented in crystallographic analyses of related 2,6-disubstituted purines bound to purine nucleoside phosphorylase [2]. The unsubstituted phenylthio analog (CAS 1294502-69-4, C₁₁H₇ClN₄S, MW 262.72) lacks the second chlorine atom entirely, resulting in lower molecular weight and altered hydrogen-bonding capacity [1].
| Evidence Dimension | Conformational flexibility (rotatable bonds) and molecular volume |
|---|---|
| Target Compound Data | 2 rotatable bonds; ortho-chlorine creates steric restriction around C–S bond; MW 297.2 g/mol |
| Comparator Or Baseline | Meta-Cl regioisomer (CAS 646510-34-1): 2 rotatable bonds, less steric restriction; Para-Cl regioisomer (CAS 646510-36-3): 2 rotatable bonds, minimal steric restriction; Phenylthio analog (CAS 1294502-69-4): 2 rotatable bonds, MW 262.7 g/mol, lacks second Cl |
| Quantified Difference | Molecular weight difference: +34.5 g/mol vs. phenylthio analog due to second chlorine atom. Steric restriction is qualitative but structurally inherent to ortho-substitution. |
| Conditions | Structural comparison based on PubChem-computed molecular descriptors and conformational analysis [1] |
Why This Matters
The sterically constrained ortho-chlorophenyl group provides a differentiated conformational profile that can be exploited in structure-based drug design, where restricted rotation may enhance binding entropy relative to more flexible meta/para congeners.
- [1] PubChem. Compound records for CID 472955 (CAS 646510-33-0), CID entries for CAS 646510-34-1 and CAS 646510-36-3. National Center for Biotechnology Information. View Source
- [2] Narczyk M et al. J Enzyme Inhib Med Chem. 2022;37(1):1083-1097. X-ray structures of 2,6-substituted purine–PNP complexes demonstrating binding mode sensitivity to 6-substituent geometry. View Source
